5-溴-2-氰基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

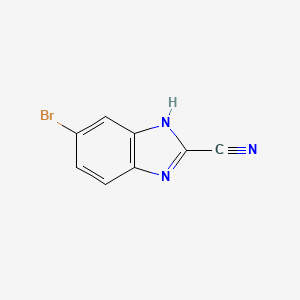

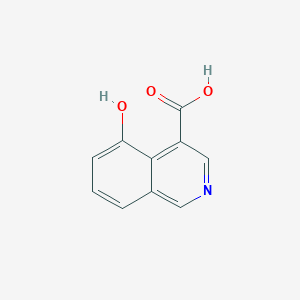

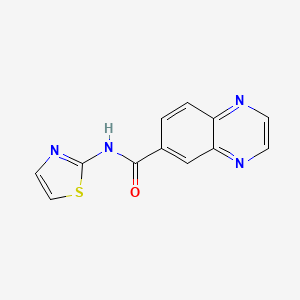

“5-Bromo-2-cyano-1H-benzimidazole” is a chemical compound with the molecular formula C8H4BrN3 . It is a derivative of benzimidazole, a type of organic compound consisting of a fusion of benzene and imidazole .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-cyano-1H-benzimidazole” is characterized by the presence of a benzimidazole core, which is a fused aromatic ring structure consisting of benzene and imidazole . The molecule also contains a bromine atom and a cyano group attached to the benzimidazole core .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “5-Bromo-2-cyano-1H-benzimidazole”, specific physical and chemical properties such as boiling point, melting point, and density are not provided in the retrieved sources .

科学研究应用

- Benzimidazoles, including 5-bromo-2-cyano-1H-benzimidazole, have been investigated for their antimicrobial activity. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against bacteria and fungi. For instance, some indole-based pyrido[1,2-a]benzimidazoles displayed considerable antibacterial activity against Salmonella typhi .

- Syed et al. synthesized a derivative of 5-bromo-2-cyano-1H-benzimidazole and evaluated its anti-tubercular potential against Mycobacterium tuberculosis. Several compounds showed potent anti-tubercular activity, making this class of molecules relevant for tuberculosis research .

Antimicrobial Agents

Anti-Tubercular Potential

未来方向

Benzimidazole derivatives, including “5-Bromo-2-cyano-1H-benzimidazole”, continue to be a subject of interest in the field of medicinal chemistry due to their diverse pharmacological activities . Future research may focus on exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .

作用机制

Target of Action

The primary target of the compound 5-Bromo-2-cyano-1H-benzimidazole, also known as 6-bromo-1H-benzimidazole-2-carbonitrile, is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages found in polysaccharides and disaccharides .

Mode of Action

5-Bromo-2-cyano-1H-benzimidazole interacts with the α-glucosidase enzyme by binding to its active site . This interaction inhibits the enzyme’s activity, preventing the breakdown of complex carbohydrates into glucose . The exact nature of this interaction and the resulting changes in the enzyme’s structure and function are still under investigation.

Biochemical Pathways

By inhibiting α-glucosidase, 5-Bromo-2-cyano-1H-benzimidazole affects the carbohydrate digestion pathway . This inhibition slows down the breakdown of complex carbohydrates, reducing the rate at which glucose is released into the bloodstream . The downstream effects of this action include a reduction in postprandial hyperglycemia, which is beneficial for managing conditions like diabetes .

Pharmacokinetics

Like many other benzimidazole derivatives, it is expected to have good bioavailability due to its heterocyclic structure

Result of Action

The molecular and cellular effects of 5-Bromo-2-cyano-1H-benzimidazole’s action primarily involve the inhibition of α-glucosidase and the subsequent reduction in carbohydrate digestion . This leads to a decrease in postprandial blood glucose levels, which can help manage blood sugar levels in conditions like diabetes .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-cyano-1H-benzimidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability and its interaction with the α-glucosidase enzyme

属性

IUPAC Name |

6-bromo-1H-benzimidazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZRYHINISTNHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-cyano-1H-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2617782.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2617785.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2617796.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)